2-Ethyloxane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyloxane-3-carboxylic acid (EOCA) is an important organic compound that has a wide range of applications in biochemical and physiological research. It is a versatile compound that can be used as a reagent in chemical synthesis, as a catalyst in biochemistry, and as a drug target in pharmacology. EOCA has been studied extensively in recent years and has been found to have many beneficial properties, including the ability to modulate enzyme activity, inhibit cell growth, and regulate gene expression.
Scientific Research Applications
Green Catalyst for Formylation Reactions
2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a related compound, serves as a novel and environmentally friendly catalyst for the formylation of alcohols and amines with ethyl formate. This process operates under mild, neat conditions at room temperature, presenting a green alternative for synthesizing formylated products (Ghorbani‐Choghamarani & Akbaripanah, 2012).
Facilitating Complex Synthesis
Ethyl 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ester, another structurally similar compound, demonstrates its utility in palladium-catalyzed coupling reactions. This enables the efficient synthesis of diverse indoles, which are crucial in pharmaceutical research for their biological activity (Rossi et al., 2006).
Nanostructured Material Generation
Functionalized silsesquioxanes, specifically octa[2-(p-carboxyphenyl)ethyl] silsesquioxane, exemplify the use of carboxylic acid derivatives in creating nanostructured materials. These materials showcase potential in self-assembly and hydrogen bonding, important for developing organized hybrid frameworks (Voisin et al., 2017).
Enhancing Enzymatic Reactions
The kinetic resolution of primary amines via enzymatic reactions is optimized using carboxylic acids and their ethyl esters as acyl donors. This process highlights the role of carboxylic acids in biocatalysis, offering a pathway to highly selective and efficient organic transformations (Nechab et al., 2007).
Advancements in Polymer Chemistry
Research into carboxylic acid-functionalized polyolefins, such as ethylene-co-acrylic acid copolymers, underscores the significance of carboxylic acid derivatives in developing materials with tailored properties. These copolymers are vital in various applications due to their improved mechanical properties and processability (Dai & Chen, 2018).
Future Directions
Research into carboxylic acids and their derivatives has expanded significantly in recent years . This includes the development of new methods of synthesis from carboxylic acids, which attracts continuing interest . Therefore, it can be expected that research into compounds like 2-Ethyloxane-3-carboxylic acid will continue to grow in the future.
properties
IUPAC Name |
2-ethyloxane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-7-6(8(9)10)4-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHKRFNNNRNQIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCCO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.